N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N6O4 and its molecular weight is 342.315. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A series of novel compounds incorporating elements of the 1,3,4-oxadiazole and 1,2,3-triazole moieties, similar to the core structure of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential use of such compounds in combating various bacterial and fungal strains:
Design and Synthesis for Antimicrobial Activity : The design and synthesis of compounds related to the mentioned chemical structure have shown efficacy as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria. This research underscores the potential for developing new antibiotics based on this chemical framework (Vodela et al., 2013).
Anticancer and Antimicrobial Evaluation : Another study focused on the synthesis of related compounds, assessing their anticancer and antimicrobial potential. These compounds, which share structural similarities with the oxadiazole and triazole moieties, exhibited moderate to excellent activities, highlighting their therapeutic potential beyond just antimicrobial applications (Ravinaik et al., 2021).
Biological Activity Investigations : Further investigations into the biological activities of compounds containing oxadiazole and triazole structures have revealed good to moderate activity against various microbial strains, indicating the broad spectrum of their potential applications in antimicrobial therapy (Başoğlu et al., 2013).
Mechanism of Action
Target of Action
1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials .
Mode of Action
They are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Pharmacokinetics
The absorption range from 168803 to 179646 cm −1 corresponds to carbonyl stretch of ester and carboxylic acid .
Result of Action
Some 1,2,4-oxadiazole derivatives have been recognized as promising anticancer agents .
Action Environment
The thermal stabilities of some 1,2,4-oxadiazole derivatives have been determined by thermogravimetric analysis (tg) and differential scanning calorimetry (dsc), indicating that these compounds have moderate thermal stabilities .
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c1-9-17-15(25-19-9)11-7-21(20-18-11)5-4-16-14(22)10-2-3-12-13(6-10)24-8-23-12/h2-3,6-7H,4-5,8H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGTHOZKGNLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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